Methyl3-(thiazol-4-yl)propanoate
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Overview
Description
Methyl 3-(thiazol-4-yl)propanoate is a chemical compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(thiazol-4-yl)propanoate typically involves the reaction of thiazole derivatives with appropriate esterifying agents. One common method includes the reaction of thiazole-4-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid to form the ester .
Industrial Production Methods
Industrial production methods for methyl 3-(thiazol-4-yl)propanoate often involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(thiazol-4-yl)propanoate undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and substituted thiazole derivatives .
Scientific Research Applications
Methyl 3-(thiazol-4-yl)propanoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anticancer and antiviral agent.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of methyl 3-(thiazol-4-yl)propanoate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the inhibition or activation of specific biochemical pathways. For example, it may inhibit microbial enzymes, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Thiazole: The parent compound of thiazole derivatives.
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Uniqueness
Methyl 3-(thiazol-4-yl)propanoate is unique due to its specific ester functional group, which can influence its reactivity and biological activity compared to other thiazole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H9NO2S |
---|---|
Molecular Weight |
171.22 g/mol |
IUPAC Name |
methyl 3-(1,3-thiazol-4-yl)propanoate |
InChI |
InChI=1S/C7H9NO2S/c1-10-7(9)3-2-6-4-11-5-8-6/h4-5H,2-3H2,1H3 |
InChI Key |
AWHNWWKWEOTDFB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CSC=N1 |
Origin of Product |
United States |
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